N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

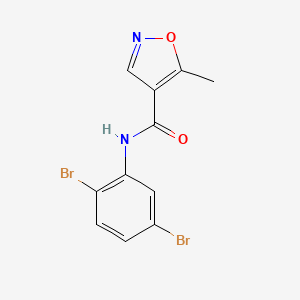

N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a brominated aromatic heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group linked to a 2,5-dibromophenyl moiety.

Properties

CAS No. |

61643-14-9 |

|---|---|

Molecular Formula |

C11H8Br2N2O2 |

Molecular Weight |

360.00 g/mol |

IUPAC Name |

N-(2,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C11H8Br2N2O2/c1-6-8(5-14-17-6)11(16)15-10-4-7(12)2-3-9(10)13/h2-5H,1H3,(H,15,16) |

InChI Key |

KVSMBQANUKAEHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 2,5-dibromophenylamine with 5-methylisoxazole-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide, and the process is conducted at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide may involve large-scale batch reactions using automated reactors. The use of continuous flow chemistry techniques can also be employed to enhance efficiency and scalability. Purification of the final product is typically achieved through recrystallization or chromatographic methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atoms and isoxazole ring play crucial roles in its binding affinity and specificity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Analogs with Halogenated Phenyl Substituents

N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (C₁₁H₈Cl₂N₂O₂·H₂O)

- Structural Differences: Halogen Type/Position: Chlorine at positions 2 and 6 vs. bromine at 2 and 5 in the target compound. Dihedral Angle: The phenyl and oxazole rings form a dihedral angle of 59.10° due to steric and electronic effects of 2,6-dichloro substitution .

- Physicochemical Properties :

- Biological Activity: The dichloro analog is a leflunomide-derived immunomodulator used in rheumatoid arthritis treatment . Bromination may enhance target affinity due to increased van der Waals interactions but could also elevate toxicity risks.

N-[1-(2,5-Dichlorophenyl)-5-methyl-1,2,3-triazol-4-yl]-carbamic Acid Esters

- Core Heterocycle : 1,2,3-Triazole vs. 1,2-oxazole in the target compound.

- The 2,5-dichlorophenyl group in this analog mirrors the substitution pattern of the target compound but with chlorine instead of bromine, suggesting similar steric profiles but distinct electronic properties.

Other Oxazole Derivatives

N-(4-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride

- Substituent Differences: 4-Aminophenyl vs. 2,5-dibromophenyl.

- Key Properties: The amino group (–NH₂) enhances solubility via protonation (as hydrochloride) and facilitates π-π stacking interactions. In contrast, bromine’s electron-withdrawing nature reduces solubility but increases metabolic stability .

Q & A

Basic: What are the key synthetic pathways for N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Oxazole ring formation : Cyclization of β-keto esters or nitriles with hydroxylamine under acidic conditions to generate the 1,2-oxazole core.

Carboxamide coupling : Reaction of the oxazole-4-carboxylic acid derivative with 2,5-dibromoaniline using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF).

Intermediate characterization : Use of -NMR and -NMR to confirm regioselectivity, LC-MS for purity, and IR spectroscopy to validate amide bond formation.

Note: Similar methodologies are applied to structurally related oxazole-carboxamides .

Advanced: How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer:

Conflicts may arise due to polymorphism (solid-state vs. solution-phase structures) or dynamic equilibria (e.g., tautomerism). To resolve discrepancies:

- Perform single-crystal X-ray diffraction to establish the solid-state structure.

- Compare with DFT-optimized geometries (e.g., using Gaussian or ORCA) to model solution-phase conformers.

- Use VT-NMR (variable-temperature NMR) to detect temperature-dependent shifts indicative of conformational flexibility.

Example: Structural ambiguities in related oxadiazole-carboxamides were resolved via combined crystallographic and computational analysis .

Basic: What in vitro assays are suitable for screening the biological activity of this compound?

Methodological Answer:

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Anticancer potential : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC quantification.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes.

Note: Analogous oxazole derivatives have shown activity in these assays .

Advanced: How can molecular docking studies guide the optimization of this compound for target binding?

Methodological Answer:

Target selection : Prioritize proteins with structural homology to known oxazole-carboxamide targets (e.g., kinase domains or GPCRs).

Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and explicit solvation.

SAR analysis : Modify substituents (e.g., bromine position, methyl group) to enhance binding affinity or selectivity, guided by docking scores and interaction maps (e.g., hydrogen bonds with active-site residues).

Example: Docking studies on similar compounds identified critical halogen-bonding interactions with target proteins .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-UV/ELSD : Quantify impurities using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA).

- Elemental analysis : Confirm stoichiometry (C, H, N, Br) within ±0.4% deviation.

- Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition events.

Advanced: How can contradictory bioactivity data between studies be systematically analyzed?

Methodological Answer:

Contradictions may stem from:

- Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs.

- Cell-line specificity : Perform transcriptomic profiling (RNA-seq) to identify differential target expression.

- Metabolic stability : Compare results in hepatic microsome assays (e.g., human vs. murine) to account for species-dependent metabolism.

Example: Discrepancies in antimicrobial activity of related compounds were traced to assay temperature and inoculum size .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Waste disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal.

Advanced: What strategies address the lack of physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer:

- Predictive modeling : Use software like ACD/Labs or ChemAxon to estimate logP and pKa.

- Experimental determination :

Basic: How is stability under varying pH conditions evaluated?

Methodological Answer:

- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- Analysis : Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts.

Advanced: What in vivo models are appropriate for preclinical evaluation?

Methodological Answer:

- Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing, with plasma sampling for AUC and calculations.

- Efficacy models : Xenograft mice for anticancer activity or murine infection models (e.g., P. aeruginosa sepsis).

- Toxicity : Rodent maximum tolerated dose (MTD) studies with histopathology and serum biochemistry.

Example: Related carboxamides showed dose-dependent efficacy in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.